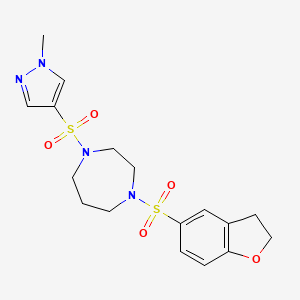![molecular formula C11H9NO4 B2429478 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid CAS No. 923216-10-8](/img/structure/B2429478.png)
5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that features both pyridine and furan rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid typically involves the reaction of 2-furoic acid with 2-oxopyridine-1(2H)-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: A simpler compound with a furan ring, used in various chemical syntheses.
2-oxopyridine: A compound with a pyridine ring, known for its reactivity and use in heterocyclic chemistry.
Pyridine-2-carboxylic acid: Another heterocyclic compound with similar structural features.
Uniqueness
5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of both pyridine and furan rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
5-[(2-oxopyridin-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10-3-1-2-6-12(10)7-8-4-5-9(16-8)11(14)15/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWUBMWNKZHABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2429402.png)


![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2429409.png)
![5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429410.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2429414.png)
![1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429415.png)

![3-methoxy-8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2429418.png)
